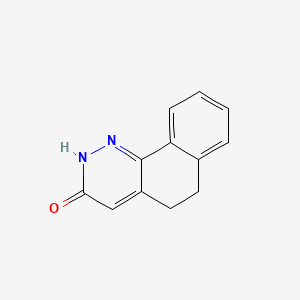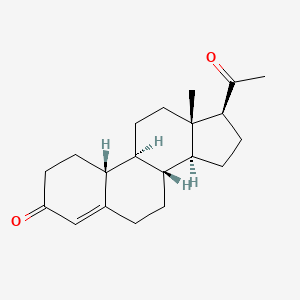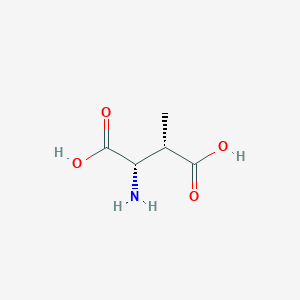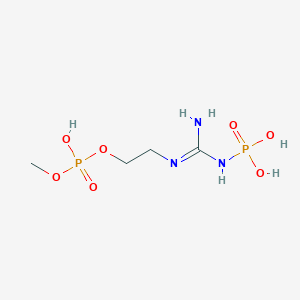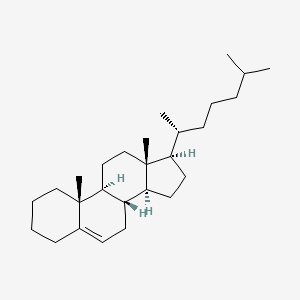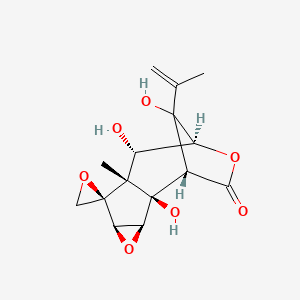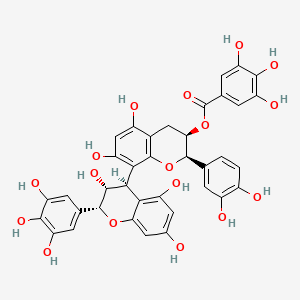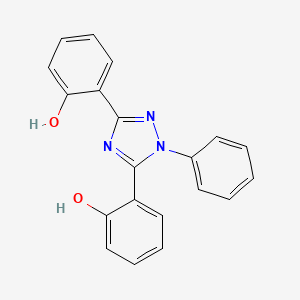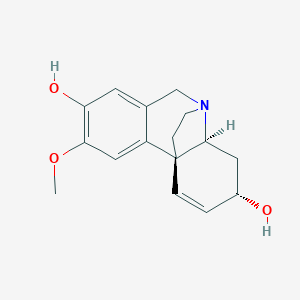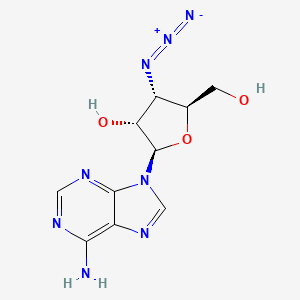
3'-叠氮-3'-脱氧腺苷
描述
3’-Azido-3’-deoxyadenosine: is a modified nucleoside analog, structurally characterized by the substitution of the hydroxyl group at the 3’ position of adenosine with an azido group. This compound is notable for its applications in biochemical research, particularly in the fields of molecular biology and medicinal chemistry. It has a molecular formula of C10H12N8O3 and a molecular weight of 292.25 g/mol .
科学研究应用
Chemistry: 3’-Azido-3’-deoxyadenosine is used as a building block in the synthesis of modified nucleotides and nucleic acids. It is particularly valuable in click chemistry for the creation of bioconjugates and labeled biomolecules .
Biology: In molecular biology, this compound is employed for the metabolic labeling of DNA and RNA, allowing researchers to track and study nucleic acid dynamics within cells .
Medicine: 3’-Azido-3’-deoxyadenosine has shown potential in antiviral and anticancer research. Its ability to inhibit DNA synthesis and induce apoptosis makes it a candidate for therapeutic applications .
Industry: The compound is used in the development of diagnostic tools and therapeutic agents, leveraging its reactivity and specificity in biochemical assays .
作用机制
Target of Action
3’-Azido-3’-deoxyadenosine is a purine nucleoside analogue . It primarily targets indolent lymphoid malignancies . The compound’s anticancer mechanisms rely on the inhibition of DNA synthesis and induction of apoptosis .
Mode of Action
3’-Azido-3’-deoxyadenosine interacts with its targets by inhibiting DNA synthesis and inducing apoptosis . It contains an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .
Biochemical Pathways
The biochemical pathways affected by 3’-Azido-3’-deoxyadenosine are those involved in DNA synthesis and apoptosis . By inhibiting DNA synthesis, the compound prevents the replication of cancer cells. Additionally, by inducing apoptosis, it promotes the programmed death of these cells .
Result of Action
The result of 3’-Azido-3’-deoxyadenosine’s action is the inhibition of DNA synthesis and induction of apoptosis in targeted cells . This leads to a decrease in the replication of cancer cells and an increase in their programmed death .
生化分析
Biochemical Properties
3’-Azido-3’-deoxyadenosine plays a crucial role in biochemical reactions, primarily due to its ability to interact with various enzymes and proteins. One of the key interactions is with DNA polymerases, where it acts as a chain terminator during DNA synthesis. This interaction is particularly significant in the inhibition of viral replication, as the incorporation of 3’-Azido-3’-deoxyadenosine into the growing DNA strand prevents further elongation . Additionally, this compound interacts with reverse transcriptase enzymes, making it a potent inhibitor of retroviruses such as HIV .
Cellular Effects
The effects of 3’-Azido-3’-deoxyadenosine on cellular processes are profound. In various cell types, it has been shown to inhibit DNA synthesis, leading to cell cycle arrest and apoptosis . This compound also affects cell signaling pathways, particularly those involved in cell proliferation and survival. For instance, in human leukemia cells, 3’-Azido-3’-deoxyadenosine causes telomere shortening, which can lead to replicative senescence and reduced cell viability . Furthermore, it influences gene expression by incorporating into DNA and disrupting normal transcription processes .
Molecular Mechanism
At the molecular level, 3’-Azido-3’-deoxyadenosine exerts its effects through several mechanisms. The primary mechanism involves the incorporation of the compound into DNA by DNA polymerases, leading to chain termination . This incorporation disrupts the normal function of the DNA, preventing further replication and transcription. Additionally, 3’-Azido-3’-deoxyadenosine can inhibit the activity of reverse transcriptase enzymes, further preventing the replication of retroviruses . The azido group in the compound also allows for reactions with suitable ligands, enhancing its reactivity and potential for biochemical applications .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3’-Azido-3’-deoxyadenosine can change over time. The compound is relatively stable when stored at -20°C, with a shelf life of up to 24 months . Its stability can be affected by exposure to ambient temperatures for extended periods. Long-term studies have shown that 3’-Azido-3’-deoxyadenosine can cause persistent changes in cellular function, such as sustained telomere shortening and reduced cell viability . These effects highlight the importance of careful handling and storage of the compound in laboratory settings.
Dosage Effects in Animal Models
The effects of 3’-Azido-3’-deoxyadenosine vary with different dosages in animal models. At lower doses, the compound can effectively inhibit viral replication and reduce tumor growth without causing significant toxicity . At higher doses, 3’-Azido-3’-deoxyadenosine can cause adverse effects, such as bone marrow suppression and hepatotoxicity . These dose-dependent effects underscore the need for careful dosage optimization in therapeutic applications.
Metabolic Pathways
3’-Azido-3’-deoxyadenosine is involved in several metabolic pathways, primarily related to its phosphorylation and incorporation into DNA . The compound is phosphorylated by cellular kinases to form its active triphosphate form, which can then be incorporated into DNA by DNA polymerases . This phosphorylation process is crucial for the compound’s antiviral and anticancer activities. Additionally, 3’-Azido-3’-deoxyadenosine can affect metabolic flux by inhibiting key enzymes involved in nucleotide synthesis .
Transport and Distribution
The transport and distribution of 3’-Azido-3’-deoxyadenosine within cells and tissues are mediated by various transporters and binding proteins. The compound can cross the blood-brain barrier, allowing it to reach the central nervous system . Within cells, 3’-Azido-3’-deoxyadenosine is distributed to various subcellular compartments, including the nucleus and mitochondria . This distribution is essential for its activity, as it allows the compound to interact with its target enzymes and proteins.
Subcellular Localization
3’-Azido-3’-deoxyadenosine is primarily localized in the nucleus and mitochondria, where it exerts its effects on DNA synthesis and mitochondrial function . The compound’s localization is facilitated by specific targeting signals and post-translational modifications that direct it to these compartments . This subcellular localization is crucial for its activity, as it allows 3’-Azido-3’-deoxyadenosine to interact with its target enzymes and proteins effectively.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3’-Azido-3’-deoxyadenosine typically involves the activation of the 3’-hydroxyl group of adenosine, followed by nucleophilic substitution with an azide ion. One common method includes the use of a mesylate or tosylate intermediate, which is then treated with sodium azide to introduce the azido group .
Industrial Production Methods: While specific industrial production methods are not extensively documented, the general approach involves large-scale synthesis using similar activation and substitution reactions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to achieve the desired product quality .
化学反应分析
Types of Reactions: 3’-Azido-3’-deoxyadenosine undergoes several types of chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions.
Click Chemistry Reactions: The azido group is highly reactive in copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions
Common Reagents and Conditions:
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Requires a copper catalyst and an alkyne-containing molecule.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): Utilizes strained alkynes such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN) without the need for a copper catalyst
Major Products:
相似化合物的比较
3’-Azido-3’-deoxythymidine (AZT): Another nucleoside analog with an azido group at the 3’ position, widely known for its use in the treatment of HIV/AIDS.
2’-Azido-2’-deoxyadenosine: Similar in structure but with the azido group at the 2’ position, affecting its reactivity and biological activity.
Uniqueness: 3’-Azido-3’-deoxyadenosine is unique due to its specific substitution pattern, which confers distinct chemical and biological properties. Its ability to participate in click chemistry reactions and its effectiveness in inhibiting nucleic acid synthesis make it a valuable tool in both research and therapeutic contexts .
属性
IUPAC Name |
(2R,3R,4S,5S)-2-(6-aminopurin-9-yl)-4-azido-5-(hydroxymethyl)oxolan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N8O3/c11-8-6-9(14-2-13-8)18(3-15-6)10-7(20)5(16-17-12)4(1-19)21-10/h2-5,7,10,19-20H,1H2,(H2,11,13,14)/t4-,5-,7-,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTWSTKVLFZRAPM-QYYRPYCUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)N=[N+]=[N-])O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)N=[N+]=[N-])O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201311797 | |
| Record name | 3′-Azido-3′-deoxyadenosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201311797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58699-62-0 | |
| Record name | 3′-Azido-3′-deoxyadenosine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58699-62-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3′-Azido-3′-deoxyadenosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201311797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of synthesizing 3'-Azido-3'-deoxyadenosine?
A: The synthesis of 3'-Azido-3'-deoxyadenosine represents a significant step towards understanding and manipulating biological processes. [, ] This modified nucleoside, with its azido group at the 3' position, can serve as a valuable tool in various biological applications. [, ] For instance, it can be incorporated into RNA molecules, potentially enabling the study of RNA structure, function, and interactions with other molecules. []
Q2: Are there different synthetic routes available for 3'-Azido-3'-deoxyadenosine?
A: Yes, researchers have explored different synthetic pathways for 3'-Azido-3'-deoxyadenosine. One study specifically focuses on the synthesis of both 3'-Azido-3'-deoxyadenosine and 3'-Amino-3'-deoxyadenosine. [] The existence of multiple synthetic routes highlights the ongoing efforts to optimize the production of this important molecule and potentially develop more efficient and cost-effective methods.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


